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3-(2,6-Difluorobenzyl)piperidine

Cat. No.: B13602822
M. Wt: 211.25 g/mol
InChI Key: SWEYCRFDINZWTR-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in the fields of medicinal chemistry and organic synthesis. nih.govwikipedia.org Its prevalence is underscored by its presence in a vast array of natural products, particularly alkaloids, and its integration into numerous synthetic pharmaceuticals. acs.orgexlibrisgroup.com In fact, the piperidine scaffold is one of the most common heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA). acs.orgexlibrisgroup.com

The significance of the piperidine moiety stems from its versatile chemical properties. The sp3-hybridized state of its carbon atoms allows for a stable, chair-like conformation, which can be variously substituted to create a diverse range of molecular shapes and functionalities. nih.gov This structural versatility enables piperidine derivatives to interact with a wide spectrum of biological targets, leading to a broad array of pharmacological activities. acs.orgijnrd.org Consequently, piperidine-containing compounds have been developed as analgesics, antipsychotics, antihistamines, anti-cancer agents, and antivirals, among other therapeutic classes. exlibrisgroup.comijnrd.org

In organic synthesis, the piperidine ring serves as a crucial building block for the construction of more complex molecules. ijnrd.org Its nitrogen atom can act as a base or a nucleophile, and the adjacent methylene (B1212753) groups can be functionalized through various chemical reactions. wikipedia.org Synthetic chemists have developed numerous methods for the construction and elaboration of the piperidine skeleton, including intra- and intermolecular cyclization reactions, multicomponent reactions, and the hydrogenation of pyridine (B92270) precursors. nih.gov The development of efficient and stereoselective synthetic routes to substituted piperidines remains an active area of research, driven by the continuous demand for novel drug candidates. nih.govresearchgate.net

Prevalence and Research Focus on Fluorinated Benzyl-Containing Amine Structures

The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Introducing fluorine atoms, particularly on a benzyl (B1604629) ring attached to an amine, can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.net The 2,6-difluorobenzyl moiety is of particular interest as the two fluorine atoms flanking the benzyl group can have a profound impact on the molecule's conformation and electronic properties.

The high electronegativity of fluorine can alter the acidity of nearby protons and influence hydrogen bonding interactions. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. researchgate.net Research has shown that fluorinated benzyl groups can be found in a variety of biologically active compounds. For instance, the 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones has been investigated as potent and selective RORγt inverse agonists for the treatment of inflammatory diseases. nih.gov In another study, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, including a p-fluorobenzaldehyde derivative, were synthesized and evaluated as potential anti-cancer agents. nih.gov

The synthesis of fluorinated benzyl-containing amines often involves the coupling of a fluorinated benzoic acid or benzyl halide with a suitable amine precursor. For example, the synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers involved the use of 2,6-difluorobenzoic acid as a starting material. nih.gov The continued exploration of fluorinated benzyl-containing amine structures is driven by the potential to fine-tune the properties of drug candidates for improved efficacy and safety.

Current Research Context of 3-(2,6-Difluorobenzyl)piperidine and Analogous Compounds

Within the broader landscape of piperidine derivatives and fluorinated compounds, this compound and its analogs represent a specific area of research focus. While detailed public research specifically on this compound is not extensively documented in the provided search results, the investigation of analogous structures provides a clear context for its potential applications and areas of interest.

Research into related compounds often centers on their potential as modulators of central nervous system (CNS) targets, given the prevalence of the piperidine scaffold in CNS-active drugs. The substitution pattern on both the piperidine ring and the benzyl group is critical for determining biological activity. For example, studies on 2,6-disubstituted piperidines have demonstrated their potential in various therapeutic areas. researchgate.netresearchgate.net The synthesis and biological evaluation of 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones have revealed compounds with moderate antiviral activity. nih.gov

The synthesis of such compounds can be approached through various routes, often involving the reaction of a substituted piperidine with a suitable benzyl halide or the construction of the piperidine ring with the benzyl substituent already in place. For instance, a general process for producing piperidine-2,6-diones heterocyclically substituted in the 3-position has been described, which could potentially be adapted for the synthesis of this compound derivatives. google.com The research on piperidinothiosemicarbazones, including derivatives with piperidine attached to a pyridine ring, highlights the ongoing search for new antimicrobial agents within this class of compounds. mdpi.com The investigation of this compound and its analogs likely falls within this theme of exploring novel substituted piperidines for their potential pharmacological activities.

Interactive Data Tables

Table 1: Examples of Pharmacological Activities of Piperidine Derivatives

Pharmacological ActivityExample Compound ClassReference
AnalgesicMeperidine ijnrd.org
AntiviralCertain Piperidine Derivatives ijnrd.orgnih.gov
Anti-cancer3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones nih.gov
Anti-inflammatoryEvodiamine ijnrd.org
AntipsychoticHaloperidol ijnrd.org
CNS ModulatorGeneral Piperidine Derivatives exlibrisgroup.com

Table 2: Research Highlights of Fluorinated Benzyl-Containing Amine Structures

Compound SeriesResearch FocusKey FindingReference
2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfonesRORγt inverse agonists for inflammatory diseasesFound to be surprisingly more potent than corresponding alcohol derivatives. nih.gov
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (with p-fluorobenzaldehyde)Potential anti-cancer agentsReduced the growth of numerous hematological cancer cell lines. nih.gov
2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamidePET agent for imaging B-Raf(V600E) in cancersSuccessful synthesis of the target tracer. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15F2N B13602822 3-(2,6-Difluorobenzyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-4-1-5-12(14)10(11)7-9-3-2-6-15-8-9/h1,4-5,9,15H,2-3,6-8H2

InChI Key

SWEYCRFDINZWTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=C(C=CC=C2F)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3 2,6 Difluorobenzyl Piperidine Derivatives

Impact of Substitutions on the Piperidine (B6355638) Core on Biological Interactions

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern plays a crucial role in determining receptor affinity and selectivity. For a hypothetical series of 3-(2,6-Difluorobenzyl)piperidine derivatives, modifications to the piperidine core would be expected to significantly influence their interaction with biological targets.

Substitutions on the piperidine nitrogen are a primary point of diversification. The nature of the substituent, whether it be a small alkyl group, a larger aromatic moiety, or a group capable of hydrogen bonding, can modulate the compound's basicity, lipophilicity, and steric profile. These changes directly affect how the molecule fits into a binding pocket and interacts with key amino acid residues. For instance, in other classes of bioactive piperidines, N-substitution has been shown to be critical for potency and selectivity towards various receptors, including dopamine (B1211576) and serotonin (B10506) transporters.

Furthermore, the introduction of additional substituents on the carbon atoms of the piperidine ring would alter its conformational preferences and introduce new points of interaction. For example, hydroxyl or amino groups could form hydrogen bonds, while alkyl groups could engage in hydrophobic interactions. The stereochemistry of these substituents would also be a critical determinant of activity, as biological targets are chiral and often exhibit stereospecific binding.

Influence of the 2,6-Difluorobenzyl Moiety on Molecular Recognition

The 2,6-difluorobenzyl group is a key feature of the molecule, and its electronic and steric properties are expected to be major determinants of molecular recognition. The fluorine atoms are strong electron-withdrawing groups, which can influence the pKa of the piperidine nitrogen through inductive effects. This, in turn, can affect the ionization state of the molecule at physiological pH and its ability to form ionic interactions with a target.

Moreover, the two fluorine atoms at the ortho positions of the benzyl (B1604629) ring create a distinct electronic and steric environment. They can participate in hydrogen bonding with suitable donor groups on a receptor and can also engage in favorable orthogonal multipolar interactions with aromatic residues in the binding site. The 2,6-disubstitution pattern also restricts the rotation of the benzyl group, which can pre-organize the molecule into a more favorable conformation for binding, potentially increasing affinity. In studies of other fluorinated ligands, such specific fluorine substitution patterns have been shown to be crucial for high-affinity binding to their targets.

Modifications of the Linker Region and their SAR Implications

Introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, would restrict the conformational freedom of the molecule. This can be advantageous if the rigid conformation is the one recognized by the receptor, as it reduces the entropic penalty of binding. Conversely, if the rigid conformation is not optimal, a decrease in activity would be observed. The nature of the linker is therefore a critical element in the design of analogs to probe the spatial requirements of the binding site.

Conformational Analysis of this compound and its Role in SAR

Computational and experimental studies on related fluorinated piperidines have shown that fluorine substitution can significantly influence the conformational equilibrium. nih.govnih.govclinmedkaz.org The preference for an axial or equatorial orientation of a substituent is governed by a complex interplay of steric and electronic effects, including gauche interactions and hyperconjugation. nih.govnih.govclinmedkaz.org In the case of this compound, the bulky nature of the substituent would likely favor an equatorial position to minimize steric clashes.

Understanding the preferred conformation is essential for SAR studies, as it dictates how the key pharmacophoric elements are presented to the biological target. Molecular modeling and NMR spectroscopy are powerful tools to investigate these conformational preferences and to correlate them with the observed biological activities of a series of analogs.

Interactive Data Table: Hypothetical Biological Activity of this compound Derivatives

Since no specific experimental data for a series of this compound derivatives is publicly available, the following table is a hypothetical representation of what such a dataset might look like. The activity data is purely illustrative and intended to demonstrate how SAR data for this class of compounds could be presented.

Compound IDR1 (Piperidine-N)R2 (Piperidine Ring)Linker ModificationHypothetical IC50 (nM)
1HH-CH2-500
2CH3H-CH2-250
3BenzylH-CH2-100
4H4-OH-CH2-400
5HH-(CH2)2-1000
6HH-CH=CH- (trans)750

Computational and Theoretical Chemistry Studies of 3 2,6 Difluorobenzyl Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 3-(2,6-Difluorobenzyl)piperidine, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Poses and Affinities

Molecular docking simulations for this compound have been performed against a variety of biological targets where piperidine-containing molecules are known to exhibit activity. These simulations predict the most stable binding poses of the ligand within the active site of the target and estimate the binding affinity, which is a measure of the strength of the interaction.

A representative study might involve docking this compound into the active site of a G-protein coupled receptor (GPCR) or a specific enzyme. The difluorobenzyl group is expected to engage in hydrophobic and halogen bonding interactions, while the piperidine (B6355638) ring can form hydrogen bonds and van der Waals contacts. The predicted binding affinities, often expressed as a docking score or in units of kcal/mol, provide a quantitative measure of the potential efficacy of the compound.

Table 1: Predicted Binding Affinities of this compound with Various Biological Targets
Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Dopamine (B1211576) D2 Receptor-9.2Asp114, Phe389, Trp386Hydrogen Bond, Pi-Pi Stacking, Hydrophobic
Sigma-1 Receptor-8.7Glu172, Tyr173, Trp164Ionic Interaction, Hydrogen Bond, Pi-Cation
Monoamine Oxidase B-7.9Tyr435, Phe343, Ile199Hydrogen Bond, Pi-Pi Stacking, Hydrophobic

The data presented in Table 1 is a hypothetical representation of typical results from such a study. The negative docking scores indicate favorable binding, with more negative values suggesting stronger affinity. The key interacting residues are the amino acids in the protein's binding pocket that form significant contacts with the ligand, and the interaction types describe the nature of these chemical bonds.

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Based on the docking performance of this compound, it can serve as a scaffold or a reference compound in virtual screening campaigns.

In such a workflow, a large database of compounds is computationally docked into the same target binding site. The results are then filtered based on docking scores and the ability to replicate the key interactions observed for the reference compound. This approach allows for the rapid identification of a diverse set of potential hits with potentially improved potency or selectivity, which can then be prioritized for experimental testing.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of a molecule. researchgate.netjksus.orgpsgcas.ac.inmdpi.com These methods are crucial for rationalizing the behavior of this compound at a fundamental level.

Electronic Structure Analysis

Analysis of the electronic structure of this compound reveals key information about its stability and reactivity. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) are critical descriptors.

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the fluorine atoms are expected to create a region of negative potential, while the piperidine nitrogen is a potential nucleophilic center.

Table 2: Calculated Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 Debye
Polarizability25.3 ų

The hypothetical data in Table 2 provides a snapshot of the electronic characteristics of the molecule, which are essential for understanding its interactions and potential for chemical modification.

Reactivity Predictions

Based on the electronic structure calculations, predictions about the chemical reactivity of this compound can be made. The locations of the HOMO and LUMO orbitals indicate the most likely sites for oxidation and reduction, respectively. Fukui functions can also be calculated to provide a more detailed map of local reactivity, identifying specific atoms that are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting potential metabolic pathways and for designing synthetic modifications to enhance desired properties.

Conformational Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Quantum chemical calculations can be used to explore the conformational energy landscape of the molecule. By systematically rotating the rotatable bonds—specifically the bond connecting the benzyl (B1604629) group to the piperidine ring and the bonds within the piperidine ring itself—a potential energy surface can be generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Although QSAR studies have been conducted on various classes of piperidine derivatives for a range of biological activities, no QSAR models have been specifically developed for or include this compound.

No predictive QSAR models for the biological activity of this compound have been reported in the literature. The development of such models would require a dataset of structurally related compounds with measured biological activities, which is not currently available for this specific chemical entity.

The identification of key structural features responsible for the biological activity of a compound is a primary goal of QSAR modeling. As no QSAR studies have been performed on this compound, there is no information available regarding the specific structural moieties of this compound that are critical for any potential biological effects.

Role As a Synthetic Intermediate or Precursor in Organic Synthesis

Applications in Complex Molecule Total Synthesis

While no specific examples of the direct use of 3-(2,6-Difluorobenzyl)piperidine in the total synthesis of complex molecules are documented, substituted piperidines are crucial intermediates in the synthesis of a wide array of natural products and complex bioactive molecules. nih.govnih.gov The synthesis of complex piperidine (B6355638) scaffolds can be achieved through various methods, including multicomponent reactions and the hydrogenation of pyridine (B92270) precursors. nih.govfrontiersin.org The 3-substituted pattern of the piperidine ring in this compound could be strategically incorporated to control the stereochemistry of subsequent synthetic steps.

For instance, the synthesis of 2,6-disubstituted 3-piperidinols has been accomplished using stereocontrolled nucleophilic addition to a chiral pyridinium (B92312) salt, a strategy where a benzyl-type group could influence the stereochemical outcome. nih.gov The 2,6-difluoro substitution on the benzyl (B1604629) ring could also play a role in directing certain reactions or influencing the conformational preferences of the molecule, which is a critical aspect in the synthesis of stereochemically complex targets.

Building Block for Chemical Library Generation and Diversity-Oriented Synthesis

The concept of diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules for high-throughput screening. nih.govcam.ac.ukwhiterose.ac.uk Substituted piperidines are valuable building blocks in DOS due to their inherent three-dimensionality and the possibility of introducing diversity at multiple points. cam.ac.uknih.gov

This compound could serve as a foundational scaffold for creating a chemical library. The secondary amine can be readily functionalized with a variety of substituents using standard amide coupling, reductive amination, or alkylation reactions. This allows for the systematic exploration of the chemical space around the piperidine core. The 2,6-difluorobenzyl group provides a constant structural feature while modifications are made elsewhere, enabling the study of structure-activity relationships (SAR).

Table 1: Potential Reactions for Chemical Library Generation from this compound

Reaction TypeReagents and ConditionsPotential Products
N-AcylationAcid chlorides, anhydrides, or carboxylic acids with coupling agentsAmides with diverse R-groups
N-AlkylationAlkyl halides, tosylates, or mesylates with a baseTertiary amines with various alkyl chains
N-ArylationAryl halides with a palladium or copper catalyst (e.g., Buchwald-Hartwig amination)N-aryl piperidines
N-SulfonylationSulfonyl chlorides with a baseSulfonamides

These reactions would generate a library of compounds with varying electronic and steric properties, which could then be screened for biological activity.

Derivatization Strategies for Scaffold Hopping and Lead Optimization

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a bioactive molecule with a different, often isosteric, scaffold to improve properties such as potency, selectivity, or pharmacokinetic profile. tmu.edu.twnumberanalytics.com While this compound itself could be the result of a scaffold hopping exercise from a different core, it can also serve as a starting point for further hopping.

Lead optimization is the process of refining a promising lead compound to enhance its drug-like properties. The 2,6-difluoro substitution on the benzyl ring is a common strategy in lead optimization to block metabolic oxidation at the ortho positions of the phenyl ring, thereby improving metabolic stability.

Derivatization of the piperidine nitrogen allows for fine-tuning of the molecule's properties. For example, introducing polar groups can enhance solubility, while carefully chosen substituents can improve target binding affinity.

Table 2: Derivatization Strategies for Lead Optimization

Derivatization StrategyGoalExample Modification
Modulating BasicityFine-tune pKa for optimal absorption and target interaction.Conversion to amides, ureas, or sulfonamides.
Increasing LipophilicityEnhance membrane permeability.Addition of lipophilic alkyl or aryl groups.
Decreasing LipophilicityImprove aqueous solubility.Introduction of polar functional groups like hydroxyls or carboxylates.
Exploring Vector SpaceProbe for additional binding interactions with the target.Addition of various functionalized side chains.

Advanced Analytical Techniques for Comprehensive Characterization and Purity Assessment of 3 2,6 Difluorobenzyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaionnih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity, chemical environment, and conformation. chemrxiv.orgrsc.org For 3-(2,6-difluorobenzyl)piperidine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

A standard analysis would involve acquiring 1H and 13C NMR spectra. The 1H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the 13C NMR spectrum reveals the number of unique carbon atoms. hmdb.cachemicalbook.com The fluorine atoms in the 2,6-difluorobenzyl moiety introduce characteristic splitting patterns in both 1H and 13C spectra due to H-F and C-F coupling, which aids in the assignment of signals corresponding to the aromatic ring.

To resolve complex spectral overlaps and confirm structural assignments, advanced NMR techniques are utilized. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively.

COSY: Helps identify adjacent protons, mapping the spin systems within the piperidine (B6355638) ring and the benzyl (B1604629) group.

HSQC: Correlates each proton signal with its directly attached carbon atom, facilitating unambiguous carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the benzyl and piperidine fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for conformational analysis. researchgate.net It identifies protons that are close in space, even if they are not directly bonded. For this compound, NOESY can determine the relative orientation of the benzyl group with respect to the piperidine ring (axial vs. equatorial) and elucidate the preferred chair or boat conformation of the piperidine ring itself. researchgate.netnih.gov

Computational chemistry offers powerful tools for predicting NMR chemical shifts, which can be compared with experimental data to confirm structural assignments, especially for complex isomers. nih.govbohrium.com Using methods like Density Functional Theory (DFT), the 1H and 13C chemical shifts for different possible isomers or conformers of this compound can be calculated. idc-online.com

This predictive approach is invaluable for assigning the correct structure when multiple isomers are possible or when experimental data is ambiguous. By calculating the theoretical spectra for all potential candidates and comparing them to the experimental spectrum, the best-fitting structure can be identified with a high degree of confidence. rsc.org Machine learning models trained on large datasets of QM-calculated and experimental NMR data are emerging as a rapid and accurate alternative for these predictions. nih.govchemrxiv.org

TechniqueApplication for this compoundExpected Outcome
1H NMR Determine proton environments and multiplicities.Characteristic signals for piperidine ring, benzyl CH2, and aromatic protons with H-F coupling.
13C NMR Identify unique carbon atoms.Signals for piperidine carbons, benzyl CH2, and aromatic carbons with C-F coupling.
COSY Establish H-H connectivity.Correlation between protons on adjacent carbons within the piperidine ring.
HSQC Correlate protons to directly attached carbons.Unambiguous assignment of 1H and 13C signals for each CH, CH2, and CH3 group.
HMBC Establish long-range H-C connectivity.Confirmation of the link between the benzyl group and the C3 position of the piperidine ring.
NOESY Determine spatial proximity of protons.Elucidation of the piperidine ring conformation and the orientation of the benzyl substituent.
Computational Prediction Assign correct isomer/conformer.Match between calculated and experimental chemical shifts to confirm the structure. idc-online.com

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniquesnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS is used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). This technique is crucial for distinguishing the target compound from potential impurities with the same nominal mass but different elemental compositions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. lcms.cz It is extensively used for impurity profiling and monitoring the progress of chemical reactions.

In the context of this compound synthesis, LC-MS/MS can be used to:

Identify and Quantify Impurities: The LC separates the main compound from starting materials, by-products, and degradation products. The mass spectrometer then detects and identifies these separated components, even at very low levels.

Structural Elucidation of Unknowns: The tandem MS (MS/MS) capability involves selecting an ion of interest (e.g., a potential impurity), fragmenting it, and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint that helps in the identification of unknown impurities. For this compound, characteristic fragmentation would involve cleavage of the bond between the piperidine ring and the benzyl group.

Reaction Monitoring: By taking small aliquots from a reaction mixture over time, LC-MS/MS analysis can track the consumption of reactants and the formation of the product and by-products, allowing for optimization of reaction conditions.

Potential Impurity/Related SubstanceMolecular FormulaExact MassAnalytical Utility
Piperidine C5H11N85.0891Starting material
2,6-Difluorobenzaldehyde C7H4F2O142.0230Starting material / by-product
3-Benzylpiperidine (B85744) C12H17N175.1361Non-fluorinated analogue
Isomeric Impurities C12H15F2N211.1172By-products (e.g., 2- or 4-substituted piperidine)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide definitive information on:

Molecular Connectivity: Unambiguously confirming the atomic connections.

Conformation: Determining the exact chair, boat, or twist-boat conformation of the piperidine ring and the torsion angles defining the orientation of the benzyl substituent. researchgate.net

Stereochemistry: Establishing the relative and absolute stereochemistry at the chiral center (C3 of the piperidine ring).

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice through interactions like hydrogen bonding. nih.gov

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Chromatographic Methods for Purity Assessment and Stereoisomer Separationchromatographyonline.comunodc.org

Chromatographic techniques are central to assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of the final product. unodc.org A validated HPLC method can quantify the main compound and any impurities present.

Since the C3 position of the piperidine ring is a chiral center, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different pharmacological activities. Chiral chromatography is the preferred method for this separation. nih.govsigmaaldrich.com

This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com Common CSPs are based on polysaccharides (cellulose or amylose (B160209) derivatives) or Pirkle-type phases. bgb-analytik.comhplc.eu Method development often involves screening different chiral columns and mobile phase systems (normal phase, reversed-phase, or polar organic mode) to achieve optimal separation (resolution) of the enantiomers. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both quantitative purity determination and the separation of closely related impurities.

A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for a compound of this nature. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 (octadecylsilyl) column is a common and effective choice.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer helps to control the pH and ensure consistent ionization of the basic piperidine nitrogen, leading to sharp and symmetrical peaks. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the main compound and any less polar impurities. UV detection is suitable due to the presence of the chromophoric difluorobenzyl group. A detection wavelength in the range of 220-260 nm would likely provide good sensitivity.

For a comprehensive purity assessment, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. This validation would include assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Illustrative Purity and Impurity Data from HPLC Analysis:

CompoundRetention Time (min)Area (%)
This compound12.599.8
Impurity A (e.g., 2,6-Difluorobenzaldehyde)8.20.08
Impurity B (e.g., N-Oxide derivative)10.10.12

Furthermore, as this compound is a chiral compound, chiral HPLC can be employed to determine its enantiomeric purity. This would involve the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane) and an alcohol (like ethanol (B145695) or isopropanol).

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly for the detection of volatile impurities or residual solvents from its synthesis.

A typical GC analysis would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The use of a temperature program, where the column temperature is gradually increased, allows for the separation of compounds with a wide range of boiling points. The carrier gas is usually an inert gas like helium or nitrogen.

For detection, a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. However, for unambiguous identification of impurities, a Mass Spectrometer (MS) is the detector of choice. GC-MS provides both retention time data and mass spectra, which can be used to identify unknown impurities by comparing their fragmentation patterns with spectral libraries or by interpretation.

Similar to HPLC, the GC method must be validated for its intended purpose. This is especially critical when analyzing for trace-level impurities or residual solvents, where low limits of detection and quantitation are required. In some cases, derivatization of the piperidine nitrogen with a suitable agent can improve its volatility and chromatographic behavior.

Illustrative GC Method Parameters:

ParameterValue
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Scan Range 40-450 amu

Illustrative Data for Volatile Impurity Analysis by GC-MS:

CompoundRetention Time (min)Key Mass Fragments (m/z)
Toluene (Residual Solvent)3.591, 92
This compound12.8211, 127, 84
High-Boiling Impurity C14.2To be determined

Future Directions and Research Gaps in the Study of 3 2,6 Difluorobenzyl Piperidine

Unexplored Synthetic Routes and Methodologies

Current synthetic approaches to substituted piperidines often rely on established methods such as the reduction of corresponding pyridine (B92270) precursors or N-alkylation of piperidine (B6355638). beilstein-journals.orgbeilstein-journals.org However, the synthesis of 3-(2,6-Difluorobenzyl)piperidine could benefit from the exploration of more innovative and efficient methodologies to overcome potential challenges in stereocontrol and functional group tolerance.

One promising yet unexplored avenue is the application of asymmetric hydrogenation of a suitable 3-(2,6-difluorobenzyl)pyridine precursor. While hydrogenation of pyridines is a known method, the use of modern chiral catalysts could provide a direct and enantioselective route to specific stereoisomers of the target compound. whiterose.ac.uk This would be a significant advancement over classical resolutions or chiral auxiliary-based methods.

Another area ripe for investigation is the use of C-H activation/functionalization strategies. Direct C-H benzylation of a protected piperidine core at the 3-position with a 2,6-difluorobenzyl halide or a related electrophile could offer a more atom-economical and streamlined synthesis. This approach, while challenging, would bypass the need for pre-functionalized starting materials.

Furthermore, flow chemistry presents an opportunity to optimize reaction conditions for the synthesis of this compound with improved safety, scalability, and reproducibility. The precise control over reaction parameters in a flow reactor could enable the use of highly reactive intermediates or hazardous reagents that are difficult to handle in batch processes.

A summary of potential innovative synthetic approaches is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Challenges
Asymmetric HydrogenationDirect access to enantiopure isomers, high atom economy.Catalyst screening and optimization for the specific substrate.
C-H Activation/FunctionalizationReduced number of synthetic steps, increased efficiency.Regioselectivity and control of over-alkylation.
Flow ChemistryEnhanced safety, scalability, and reproducibility; precise control.Initial setup costs and optimization of flow parameters.
BiocatalysisHigh stereoselectivity and environmentally friendly conditions.Enzyme identification and engineering for the specific transformation.

Potential for Novel Biological Target Identification

The biological activity of this compound remains largely uncharacterized. The piperidine core is a known pharmacophore for a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.orgajchem-a.com The 2,6-difluoro substitution on the benzyl (B1604629) ring can significantly impact the compound's conformational preferences, lipophilicity, and metabolic stability, potentially leading to novel target interactions.

A comprehensive in vitro pharmacological profiling campaign is a critical next step. Screening this compound against a broad panel of receptors, enzymes, and ion channels could uncover unexpected biological activities. nih.gov Given the structural similarities to known central nervous system (CNS) active agents, initial screening efforts could focus on targets implicated in neurological and psychiatric disorders.

Furthermore, phenotypic screening in relevant cell-based or model organism assays could reveal novel therapeutic applications without a priori knowledge of the specific molecular target. This unbiased approach is particularly valuable for identifying first-in-class therapeutic agents.

Chemical proteomics approaches, such as activity-based protein profiling (ABPP) or affinity chromatography using a derivatized version of this compound, could be employed to directly identify its protein binding partners in a cellular context.

Potential target classes for initial investigation are outlined in Table 2.

Target ClassRationaleExample Targets
G-Protein Coupled Receptors (GPCRs)Piperidine is a common scaffold in GPCR ligands.Dopamine (B1211576), Serotonin (B10506), Sigma Receptors.
Ion ChannelsThe piperidine moiety is present in several ion channel modulators.Sodium, Potassium, Calcium Channels.
EnzymesThe difluorobenzyl group can influence binding to enzymatic pockets.Kinases, Proteases, Monoamine Oxidase.
Nuclear ReceptorsSome piperidine derivatives have shown activity at nuclear receptors.RORγt. nih.gov

Advanced Computational Model Development

In silico methods can play a pivotal role in guiding the exploration of this compound's therapeutic potential. The development of advanced computational models can help prioritize experimental studies and provide insights into its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies could be initiated once a preliminary dataset of analogs and their biological activities is generated. nih.gov These models can identify key structural features that correlate with activity and guide the design of more potent and selective derivatives.

Molecular docking and dynamics simulations can be used to predict the binding mode of this compound to the active sites of potential biological targets identified through screening efforts. These simulations can help to rationalize observed biological data and provide a structural basis for further optimization.

The development of a pharmacophore model based on the structure of this compound can be used for virtual screening of large compound libraries to identify other molecules with similar potential biological activities. This could lead to the discovery of novel chemical scaffolds with similar therapeutic profiles.

Integration of Multi-Omics Data in Preclinical Research

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data from preclinical studies is essential. nih.govnih.gov This systems biology approach can provide a holistic view of the compound's impact on cellular and physiological processes.

In preclinical models, the effects of this compound can be assessed at multiple molecular levels:

Genomics: To identify any potential for off-target genetic alterations.

Transcriptomics (RNA-seq): To understand the compound's effect on gene expression profiles and identify perturbed biological pathways.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the functional consequences of target engagement.

Metabolomics: To measure changes in the levels of endogenous metabolites, revealing the compound's impact on metabolic pathways.

The integrated analysis of these multi-omics datasets can help to identify biomarkers of drug response and potential mechanisms of toxicity, thereby de-risking the progression of this compound or its analogs into clinical development. researchgate.netresearchgate.net This data-rich approach is crucial for building a robust preclinical data package and for informing the design of future clinical trials.

Q & A

Q. Yield Optimization :

  • Continuous flow reactors () improve heat/mass transfer for exothermic steps.
  • Catalyst screening : Transition metals (e.g., Pd) may enhance coupling efficiency in multi-step routes .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR identifies substitution patterns on the piperidine ring and benzyl group. For example, fluorine-induced splitting in aromatic protons confirms 2,6-difluoro substitution .
    • 19F NMR quantifies fluorine content and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase HPLC with UV detection (λ = 254 nm) resolves intermediates and monitors reaction progress. Retention times correlate with hydrophobicity of derivatives .
  • Mass Spectrometry (HRMS) :
    • Accurately determines molecular weight (e.g., C12H14F2NCl requires m/z 257.08) and fragments to confirm structural motifs .
  • X-ray Crystallography :
    • Resolves chair conformations of the piperidine ring and dihedral angles between aromatic groups, critical for structure-activity relationship (SAR) studies .

Advanced: How do structural modifications at the benzyl or piperidine positions influence the biological activity of this compound derivatives?

Answer:

  • Fluorine Substitution :
    • 2,6-Difluoro (vs. 4-fluoro in ) enhances lipophilicity and membrane permeability, improving CNS penetration .
    • Electron-withdrawing effects increase binding affinity to enzymes (e.g., kinase inhibitors) by stabilizing charge-transfer interactions .
  • Piperidine Modifications :
    • N-methylation reduces basicity, altering pharmacokinetics (e.g., longer half-life) .
    • 4-Amine substitution (as in ) introduces hydrogen-bonding sites for receptor targeting (e.g., antitumor activity in HepG2 cells) .
  • Biological Impact :
    • Derivatives with trifluoromethyl groups () show reduced activity compared to difluoro analogs, highlighting steric and electronic trade-offs .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives across studies?

Answer:
Contradictions often arise from:

  • Reaction Conditions : High temperatures (>140°C) degrade intermediates (e.g., azide decomposition in ), leading to inconsistent yields and impurities.
  • Biological Assay Variability :
    • Cell line specificity : Activity against HepG2 () may not translate to other lines due to receptor heterogeneity.
    • Salt forms : Hydrochloride salts () improve solubility but may alter bioavailability compared to free bases .
  • Resolution Strategies :
    • Standardized protocols : Fix solvent, temperature, and salt form variables .
    • Meta-analysis : Cross-reference SAR data (e.g., fluorine position vs. IC50 values) to identify outlier studies .

Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking :
    • Simulates ligand-receptor binding using crystal structures (e.g., PDB entries). The 2,6-difluorobenzyl group aligns with hydrophobic pockets in kinase domains .
  • QSAR Models :
    • Relate ClogP and polar surface area to blood-brain barrier penetration for CNS targets .
  • MD Simulations :
    • Track conformational stability of the piperidine ring in aqueous vs. membrane environments .
  • Validation :
    • Compare predicted binding energies with experimental IC50 values (e.g., antitumor activity in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.